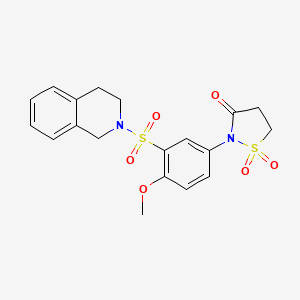
2-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methoxyphenyl)isothiazolidin-3-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methoxyphenyl)isothiazolidin-3-one 1,1-dioxide is a complex organic compound featuring a unique combination of functional groups, making it an area of interest for scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through a multi-step organic synthesis. The process typically begins with the preparation of the 3,4-dihydroisoquinoline core, followed by sulfonylation to introduce the sulfonyl group. The final steps involve methoxylation and formation of the isothiazolidin-3-one ring. Key reagents and conditions may include sulfur trioxide for sulfonylation and methanol for methoxylation under controlled temperatures and solvents.
Industrial Production Methods: : In an industrial setting, the synthesis of 2-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methoxyphenyl)isothiazolidin-3-one 1,1-dioxide can be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: : The compound is known to undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: : Gain of hydrogen atoms or loss of oxygen atoms.
Substitution: : Replacement of functional groups with other groups.
Cyclization: : Formation of ring structures.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Reduction of the sulfonyl group to thiols or sulfides.
Substitution: : Introduction of halogens or other functional groups at the methoxyphenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is used as a precursor in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: : Its derivatives have shown potential as enzyme inhibitors and bioactive compounds, influencing biochemical pathways.
Medicine: : Investigations into its therapeutic potential have focused on its ability to interact with specific molecular targets, such as kinases and proteases, making it a candidate for drug development.
Industry: : Used in the development of novel materials with unique properties, such as polymers and catalysts.
Wirkmechanismus
The compound exerts its effects by interacting with molecular targets through its sulfonyl and isothiazolidin-3-one moieties. These interactions can inhibit enzymatic activity or modulate biochemical pathways, affecting cellular processes. The exact pathways involved may include signal transduction and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroisoquinoline derivatives: : Similar core structure but lacking the sulfonyl group.
Sulfonylmethoxyphenyl compounds: : Featuring similar sulfonyl and methoxy groups but different core structures.
Isothiazolidin-3-one compounds: : Containing the isothiazolidin-3-one ring but different substituents.
This comprehensive analysis demonstrates the complexity and versatility of this compound, highlighting its significance in various fields of research and industry.
Eigenschaften
IUPAC Name |
2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S2/c1-27-17-7-6-16(21-19(22)9-11-28(21,23)24)12-18(17)29(25,26)20-10-8-14-4-2-3-5-15(14)13-20/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMUOZYOCAPMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
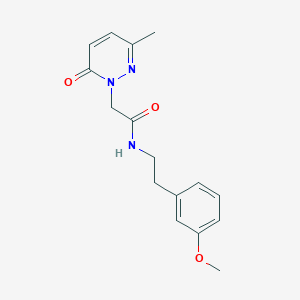
![4-(4-ethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2726914.png)
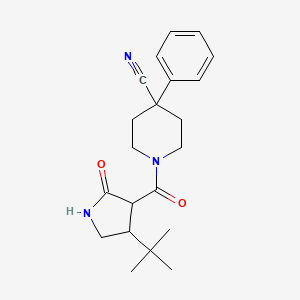
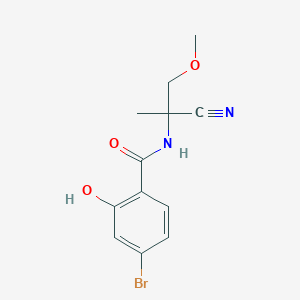
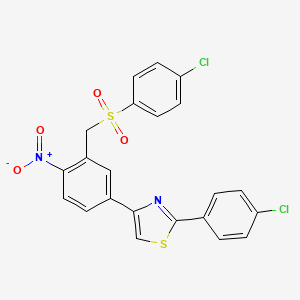
![2-(2-(4-Methylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide dioxalate](/img/structure/B2726918.png)
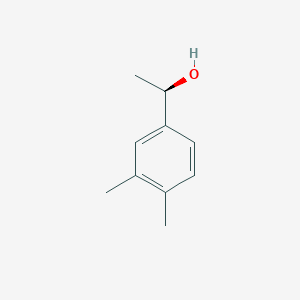
![3-((2-chloro-6-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2726921.png)
![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2726923.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-methyl-3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2726925.png)
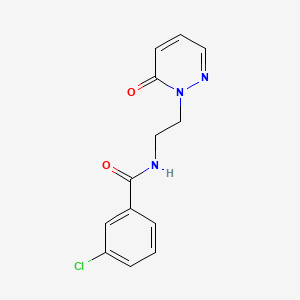
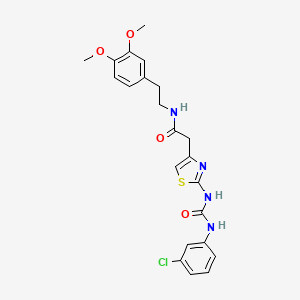
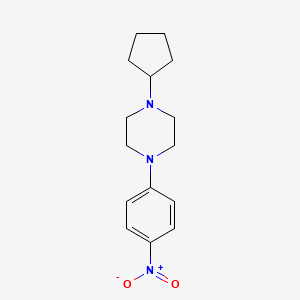
![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide](/img/new.no-structure.jpg)
